



Application of Autotaxin-IN-3 in cancer cell migration and invasion assays.

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Compound of Interest		
Compound Name:	Autotaxin-IN-3	
Cat. No.:	B2640136	Get Quote

Application of Autotaxin-IN-3 in Cancer Cell Migration and Invasion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cancer progression.[3][4][5] Elevated levels of ATX and LPA are observed in various cancers, where they promote tumor growth, angiogenesis, metastasis, and resistance to therapy.[4][5] LPA exerts its effects by binding to a family of G protein-coupled receptors (LPAR1-6), which in turn activates downstream signaling pathways that drive cell proliferation, survival, migration, and invasion.[1] [3][4] Consequently, inhibiting ATX activity presents a promising therapeutic strategy to attenuate cancer cell motility and metastatic potential.[6]

Autotaxin-IN-3 is a potent and specific inhibitor of Autotaxin. This document provides detailed application notes and protocols for utilizing **Autotaxin-IN-3** in two key in vitro assays for assessing cancer cell motility: the wound healing (scratch) assay and the transwell migration and invasion assay.



Product Information: Autotaxin-IN-3

Parameter	Value	Reference
Target	Autotaxin (ATX) / ENPP2	[7][8][9][10]
IC50	2.4 nM	[7][8][9][10]
CAS Number	2156655-68-2	[9][10][11]
Molecular Formula	C22H21N9O2	[9][11]
Molecular Weight	443.46	[8][11]
Solubility	DMSO: ≥ 225 mg/mL	[8]

Signaling Pathway

The diagram below illustrates the central role of Autotaxin in producing LPA and the subsequent signaling cascade that promotes cancer cell migration and invasion. **Autotaxin-IN-3** inhibits the enzymatic activity of Autotaxin, thereby blocking the production of LPA and attenuating these pro-metastatic cellular processes.

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